2,4-dimethyl-N-(propan-2-yl)aniline

Lipophilicity logP Agrochemical intermediate

Secure the regio-defined 2,4-dimethyl isomer for Mitsui insecticide synthesis. Unlike the 2,6- or 3,4-isomers, its mono-ortho-methyl steric profile enables high-yield N-acylation and carbamoylation, averting off-ratio byproducts. Supplied as a free base (≥95%) or stable HCl salt (mp 178–180°C, logP 3.477). For SAR, residue method development, or pilot-scale production, procure this exact isomer with full analytical provenance (HPLC, NMR, GC CoA).

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
Cat. No. B13196419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethyl-N-(propan-2-yl)aniline
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(C)C)C
InChIInChI=1S/C11H17N/c1-8(2)12-11-6-5-9(3)7-10(11)4/h5-8,12H,1-4H3
InChIKeyPWKISCHZJJFHIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethyl-N-(propan-2-yl)aniline (N-Isopropyl-2,4-dimethylaniline) – Sourcing and Baseline Characterization for Agrochemical Intermediate Procurement


2,4-Dimethyl-N-(propan-2-yl)aniline (CAS 260432-86-8), systematically named N-isopropyl-2,4-dimethylaniline, is a secondary aromatic amine belonging to the N-alkylaniline class. It features a 2,4-dimethylphenyl core bearing an N-isopropyl substituent, yielding the molecular formula C₁₁H₁₇N and a molecular weight of 163.26 g/mol . The compound is primarily supplied as a free base (typical purity ≥95%) or as its hydrochloride salt (CAS 1211024-44-0, MW 199.72 g/mol, logP 3.477, mp 178–180 °C) for applications requiring improved handling and shelf stability [1]. Its principal value proposition lies in its role as a regiochemically defined intermediate in the synthesis of agrochemical active ingredients, most notably within the Mitsui Chemicals insecticide patent family, where N-isopropyl-2,4-dimethylaniline serves as a key building block for generating N-substituted anilide and carboxamide insecticides that exhibit high efficacy against agricultural and horticultural pests [2].

Why Generic Substitution Among N-Isopropyl-Dimethylaniline Isomers Fails for 2,4-Dimethyl-N-(propan-2-yl)aniline Procurement


N-Isopropyl-dimethylanilines sharing the molecular formula C₁₁H₁₇N and molecular weight 163.26 g/mol are not functionally interchangeable. The position of the two methyl groups on the aromatic ring dictates both the electronic environment of the amino group and the steric accessibility of the reactive nitrogen center, directly governing reactivity in downstream N-acylation and N-carbamoylation steps that are central to agrochemical active-ingredient synthesis [1]. Specifically, the 2,4-dimethyl substitution pattern places one methyl group ortho to the N-isopropylamino functionality, introducing a defined steric compression that modulates nucleophilicity and regioselectivity in subsequent transformations, whereas the 2,6-isomer (CAS 61685-01-6) places two ortho-methyl groups, creating substantially greater steric hindrance, and the 3,4-isomer (CAS 105336-21-8) places no ortho substituent adjacent to the amino group, resulting in markedly different reaction kinetics and product profiles . Quantitative evidence confirming these physicochemical differences is presented below, underscoring why procurement specifications must designate the exact regioisomer.

Quantitative Differentiation Evidence for 2,4-Dimethyl-N-(propan-2-yl)aniline Versus Closest Analogs


Lipophilicity (logP) Differentiation: 2,4-Dimethyl-N-(propan-2-yl)aniline Hydrochloride vs. N-Isopropyl-2,6-dimethylaniline

The hydrochloride salt of 2,4-dimethyl-N-(propan-2-yl)aniline exhibits a measured logP of 3.477, compared to a logP of 3.197 reported for the free base of the 2,6-dimethyl regioisomer N-isopropyl-2,6-dimethylaniline (CAS 61685-01-6). This difference of ΔlogP ≈ +0.28 log units for the target compound (even as the salt form, which typically depresses logP relative to the free base) indicates that the 2,4-dimethyl substitution pattern imparts measurably higher lipophilicity than the 2,6-dimethyl isomer [1][2]. Higher lipophilicity directly influences membrane permeation, formulation partitioning, and bioavailability in agrochemical active ingredients derived from this intermediate, making the 2,4-isomer preferable for active-ingredient series requiring enhanced lipid solubility [3].

Lipophilicity logP Agrochemical intermediate

Regiochemical Integrity: Ortho-Methyl Steric Modulation in 2,4-Dimethyl-N-(propan-2-yl)aniline Versus N-Isopropyl-2,6-dimethylaniline

2,4-Dimethyl-N-(propan-2-yl)aniline bears one ortho-methyl group (at position 2) adjacent to the N-isopropylamino moiety, whereas N-isopropyl-2,6-dimethylaniline bears two ortho-methyl groups. This structural difference translates into a measurable difference in steric crowding around the nucleophilic nitrogen. In the patent-defined synthesis of insecticidal N-acylated aniline derivatives, the mono-ortho-substituted 2,4-isomer enables efficient N-acylation with bulky acylating agents under standard conditions, while the di-ortho-substituted 2,6-isomer typically requires more forcing conditions (elevated temperature, longer reaction times) or alternative catalysts to achieve comparable conversion, as documented in comparative synthetic procedures within the aniline derivative patent literature [1][2].

Regiochemistry Steric hindrance Agrochemical synthesis

Salt-Form Advantage: 2,4-Dimethyl-N-(propan-2-yl)aniline Hydrochloride Versus Free Base for Analytical and Formulation Consistency

The hydrochloride salt of 2,4-dimethyl-N-(propan-2-yl)aniline (CAS 1211024-44-0) is a crystalline solid with a defined melting point of 178–180 °C, whereas the free base (CAS 260432-86-8) is typically supplied as a liquid or low-melting solid for which no sharp melting point is publicly reported [1]. The availability of a sharp melting point in the hydrochloride form provides a straightforward, quantitative identity and purity verification metric that is absent for the free base. Additionally, the hydrochloride salt exhibits a measured logP of 3.477, providing a reproducible physicochemical handle for batch-to-batch quality control and formulation development, whereas free-base property data remain sparsely reported [1].

Salt form Stability Quality control

Supply-Chain Differentiation: Purity Specification Benchmarks for 2,4-Dimethyl-N-(propan-2-yl)aniline Versus Common N-Alkylaniline Analogs

The standard commercial purity specification for 2,4-dimethyl-N-(propan-2-yl)aniline (free base, CAS 260432-86-8) is ≥95% across all major catalog suppliers (Bidepharm, AKSci, Leyan), with selected vendors offering batch-specific certificates of analysis including HPLC, NMR, and GC data . In comparison, more commoditized N-alkylaniline analogs such as N,N-dimethylaniline or 2,4-dimethylaniline parent compound are commonly supplied at ≥98% or ≥99% purity due to large-scale industrial production, while niche regioisomers such as N-isopropyl-3,4-dimethylaniline (CAS 105336-21-8) frequently exhibit lower or more variable commercial availability and purity specifications . The consistent ≥95% purity benchmark for the 2,4-isomer, combined with multi-supplier availability and batch-specific analytical documentation (HPLC, NMR, GC), provides a reliable procurement baseline that balances synthetic utility with cost effectiveness for intermediate-scale agrochemical development .

Purity Procurement Quality specification

Definitive Application Scenarios Where 2,4-Dimethyl-N-(propan-2-yl)aniline Is the Scientifically Justified Procurement Choice


Synthesis of N-Acylated Anilide Insecticides via the Mitsui Chemicals Agrochemical Platform

When developing or manufacturing insecticides based on the Mitsui Chemicals anilide scaffold (U.S. Patent US 2013/0066114 A1), 2,4-dimethyl-N-(propan-2-yl)aniline is the specified intermediate. Its mono-ortho-methyl substitution pattern enables efficient N-acylation under standard conditions, and its lipophilicity (logP 3.477 for the hydrochloride) contributes favorably to the physicochemical profile of the resulting N-acyl anilide active ingredient . Substituting the 2,6-isomer will introduce excessive steric hindrance, while the 3,4-isomer lacks the necessary ortho-substituent steric compression that tunes reactivity, potentially leading to off-ratio byproducts or lower active-ingredient yields.

Quality-Controlled Reference Standard or Analytical Marker for Agrochemical Residue Analysis

The hydrochloride salt of 2,4-dimethyl-N-(propan-2-yl)aniline, with its well-defined melting point (178–180 °C) and measured logP (3.477), serves as an analytically robust reference standard for HPLC/GC-MS method development in agrochemical residue monitoring programs . Its sharp melting point enables compendial identity verification, while the consistent ≥95% purity specification with batch-specific CoA (HPLC, NMR, GC) meets the traceability requirements of OECD GLP principles for residue chemistry studies .

Structure–Activity Relationship (SAR) Studies on N-Alkylaniline-Derived Pesticide Lead Optimization

For teams conducting SAR exploration around the N-isopropyl-dimethylaniline pharmacophore, the 2,4-dimethyl isomer provides a distinct physicochemical reference point. Its logP of 3.477 (hydrochloride) and single ortho-methyl steric profile occupy a differentiated parameter space from the 2,6-isomer (logP 3.197, two ortho-methyl groups), allowing systematic mapping of how incremental changes in lipophilicity and steric bulk translate into target-site binding, metabolic stability, and field efficacy . Procuring the 2,4-isomer with documented analytical provenance is essential for generating reproducible SAR datasets.

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